ST-193 -

ST-193

Catalog Number: EVT-255720
CAS Number:
Molecular Formula: C24H25N3O
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ST-193 is a potent broad-spectrum arenavirus inhibitor; inhibits Guanarito, Junin, Lassa and Machupo virus with IC50 values of 0.44, 0.62, 1.4 and 3.1 nM, respectively.
Source and Classification

ST-193 is synthesized from a benzimidazole scaffold, which has been shown to have various biological activities, including antiviral properties. It is classified under entry inhibitors that specifically target the fusion mechanism of arenaviruses, thereby preventing the virus from successfully entering host cells. The compound has been evaluated for its efficacy against multiple strains of arenaviruses and has shown promising results in vitro and in animal models.

Synthesis Analysis

Methods and Technical Details

The synthesis of ST-193 involves several key steps, utilizing various reagents and conditions to achieve the desired molecular structure. The synthetic pathway typically includes:

  1. Formation of the Benzimidazole Core: This is often achieved through cyclization reactions involving ortho-phenylenediamines and carboxylic acids or their derivatives.
  2. Substitution Reactions: Various substituents are introduced to enhance the biological activity and solubility of the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and potency.

Molecular Structure Analysis

Structure and Data

The molecular structure of ST-193 features a benzimidazole core with specific substituents that enhance its interaction with viral proteins. Key structural data include:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: Approximately 227.26 g/mol
  • 3D Structure: The compound's conformation allows it to fit into the binding pocket of the glycoprotein complex, which is essential for its mechanism of action.

Crystallographic studies may provide further insights into its spatial arrangement and interactions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

ST-193 primarily functions by inhibiting the pH-dependent membrane fusion process required for viral entry. Key reactions include:

  1. Binding to Glycoprotein Complex: ST-193 binds to the prefusion conformation of the glycoprotein complex on the virus surface.
  2. Inhibition of Fusion: By stabilizing this conformation, ST-193 prevents the necessary conformational changes that allow fusion with host cell membranes.

Kinetic studies using surface plasmon resonance have quantified these interactions, demonstrating high binding affinity and specificity for the target proteins involved in viral entry.

Mechanism of Action

Process and Data

The mechanism of action for ST-193 involves several steps:

  1. Binding to Viral Glycoproteins: Upon administration, ST-193 binds to the glycoprotein complex on the surface of arenaviruses.
  2. Prevention of Membrane Fusion: This binding stabilizes the prefusion state of the glycoproteins, inhibiting their ability to undergo conformational changes necessary for membrane fusion.
  3. Inhibition of Viral Entry: As a result, viral entry into host cells is effectively blocked, preventing subsequent replication and spread of the virus.

Data from in vitro studies indicate that ST-193 exhibits low cytotoxicity while maintaining high antiviral efficacy against Lassa virus pseudotypes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ST-193 exhibits several notable physical and chemical properties:

These properties are critical for formulating effective drug delivery systems.

Applications

Scientific Uses

ST-193 has potential applications in several areas:

  1. Antiviral Drug Development: As an entry inhibitor, ST-193 serves as a lead compound in developing therapeutics against arenavirus infections.
  2. Research Tool: It can be used in laboratory settings to study viral entry mechanisms and evaluate other potential antiviral agents.
  3. Combination Therapies: Future research may explore its use in combination with other antiviral drugs to enhance therapeutic efficacy against resistant strains.
Discovery & Development of ST-193: Mechanistic Rationale & Target Identification

Synthetic Lethality as a Therapeutic Strategy for ST-193 Development

While ST-193 is not a classical synthetic lethal agent, its discovery aligns with the core principle of exploiting selective biological vulnerabilities. Synthetic lethality (SL) describes a genetic interaction where simultaneous disruption of two genes causes cell death, whereas disruption of either alone is viable. This concept has revolutionized oncology drug discovery, with SL-based clinical trials demonstrating higher success rates than non-SL approaches [5]. For antiviral therapeutics like ST-193, an analogous strategy applies: the compound selectively targets viral entry mechanisms that are absolutely essential for arenavirus replication but absent in host cells. By inhibiting the arenavirus glycoprotein (GP)-mediated fusion process—a function redundant in mammalian cells—ST-193 creates a therapeutic synthetic lethality specific to infected cells. This approach mirrors the SL paradigm of targeting non-oncogene addictions in cancer, where pathogens become "addicted" to specific entry machinery [2] [5]. High-throughput screening (HTS) against this critical viral dependency identified the benzimidazole scaffold that evolved into ST-193 [1].

Target Validation: ST-193's Interaction With the Arenavirus Glycoprotein Complex (GPc)

ST-193 is a potent and selective inhibitor of Old World arenavirus entry, specifically targeting the viral envelope glycoprotein complex (GPc). This trimeric complex, composed of GP1, GP2, and a stable signal peptide (SSP), mediates receptor binding and acid pH-triggered membrane fusion within endosomes [1] [6]. Target validation studies employed multiple orthogonal approaches:

  • Domain-Swapping and Mutagenesis: Sensitivity to ST-193 was mapped to a ~30-amino acid region within the GP2 subunit. This segment encompasses the C-terminal ectodomain and the transmembrane domain (TMD). Chimeric proteins generated by swapping GP2 domains between ST-193-sensitive (LASV) and resistant (LCMV) viruses demonstrated that this region dictates compound sensitivity. Single-point mutations (e.g., LASV V431M and V435M) within this domain conferred significant resistance to ST-193 (Table 1) [1].
  • Resistance Selection: Passage of Tacaribe virus (TCRV) under increasing ST-193 pressure selected for resistant viral variants. Sequencing of the GP gene from these variants identified mutations clustering within the same GP2 region identified by domain-swapping, further validating it as the physical determinant of ST-193 binding and activity [1].
  • Functional Consequence: ST-193 prevents low pH-triggered fusogenic conformational changes in GP2. Crucially, it blocks a unique pre-fusion viral membrane permeabilization (PVMP) event intrinsic to arenavirus GPc. PVMP, characterized by an increase in virion membrane permeability and acidification of the virion interior, is tightly coupled to GPc refolding. ST-193 inhibits both PVMP and subsequent fusion pore formation, confirming its direct interference with GPc function [6].

Table 1: Key Mutations Conferring Resistance to ST-193 in Arenavirus GP2

ArenavirusMutation(s)Location in GP2Resistance LevelSource
Lassa (LASV)V431MC-terminal EctodomainHigh [1]
Lassa (LASV)V435MC-terminal EctodomainHigh [1]
Lassa (LASV)V431M + V435M (dbl)C-terminal EctodomainVery High [1]
LCMVM437VC-terminal EctodomainInduces Sensitivity [1]
LCMVM437V + M441V (dbl)C-terminal EctodomainInduces Sensitivity [1]
Pichinde (PICV)T445VPutative Transmembrane DomainModerate [1]
Tacaribe (TCRV)Selected VariantsC-terminal Ectodomain/TMDHigh (In vitro selection) [1]

DNA-Encoded Library (DEL) Screening for ST-193 Lead Optimization

Although the initial benzimidazole hit against Lassa virus GP was identified via conventional HTS [1], DNA-Encoded Library (DEL) technology represents a powerful complementary strategy that could significantly accelerate the hit-to-lead optimization of ST-193 analogs. DEL screening allows the simultaneous evaluation of millions to billions of small molecules tethered to unique DNA barcodes against a purified target protein (e.g., recombinant LASV GP2 or full GPc). After binding and washing, retained DNA barcodes are amplified and sequenced to identify enriched structures binding the target [7].

  • Advantages for ST-193 Optimization: DEL screening could rapidly explore chemical space around the benzimidazole core to:
  • Identify analogs with improved affinity for the validated GP2 pocket.
  • Discover novel chemotypes binding the same site, potentially overcoming resistance mutations.
  • Optimize physicochemical properties (e.g., solubility, logP) critical for in vivo efficacy [7].
  • DEL Screening Trends: Post-DEL hit optimization typically involves significant structural refinement. The initial DEL hit often requires modification to remove the DNA linker attachment point, which can impact potency. Subsequent SAR exploration focuses on improving binding affinity, selectivity, and drug-like properties, frequently leading to changes in molecular weight and lipophilicity compared to the original DEL hit [7]. Applying DEL to the ST-193 GP2 binding site could yield next-generation inhibitors with enhanced breadth (covering more resistant mutants) and improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis in ST-193 Analog Design

Lead optimization of the initial HTS benzimidazole hit (ST-37) to ST-193 involved systematic SAR exploration to enhance potency and selectivity against LASV GP-mediated entry [1]. While the full medicinal chemistry dataset is not publicly available, core principles of SAR can be inferred:

  • Core Scaffold: The benzimidazole core is essential for activity. Modifications likely focused on substituents at key positions (e.g., N1, C2, C5, C6) to optimize interactions within the GP2 pocket.
  • Potency Enhancement: Optimization led to a dramatic increase in potency, with ST-193 (IC₅₀ = 1.6 nM against LASV pseudotypes) representing a significant improvement over the initial hit (ST-37). This suggests strategic modifications improved binding affinity, potentially through enhanced hydrophobic interactions, hydrogen bonding, or van der Waals contacts within the GP2 target site [1].
  • Spectrum of Activity: SAR also influenced the spectrum of antiviral activity. ST-193 exhibits potent activity against multiple hemorrhagic fever-causing arenaviruses (Junín, Machupo, Guanarito, Sabiá; IC₅₀ = 0.2–12 nM) but not the closely related LCMV (IC₅₀ >10 µM). This selectivity profile is directly attributable to its specific interaction with the defined GP2 region, which varies significantly between sensitive and resistant viruses [1] [6].
  • Addressing Resistance: Future SAR efforts informed by resistance mutations (Table 1) could focus on designing analogs capable of maintaining interactions despite mutations like V431M or V435M. This might involve introducing flexible linkers or substituents targeting more conserved residues adjacent to the binding pocket.
  • Physicochemical Properties: SAR studies must balance potency with drug-like properties. Key parameters include lipophilicity (logP), molecular weight, polarity, and solubility. Strategies like introducing polar groups or reducing aromaticity could optimize these properties without sacrificing activity, as demonstrated in other antiviral programs [8] [10].

Table 2: Key Arenaviruses and Their Sensitivity to ST-193

ArenavirusVirus ClassificationAssociated DiseaseST-193 IC₅₀ (nM)Sensitivity
Lassa (LASV)Old WorldLassa Fever1.6High
Junín (JUNV)New WorldArgentine HF~0.2High
Machupo (MACV)New WorldBolivian HF~12High
Guanarito (GTOV)New WorldVenezuelan HFData within 0.2-12 nMHigh
Sabiá (SABV)New WorldBrazilian HFData within 0.2-12 nMHigh
LCMVOld WorldLymphocytic Choriomeningitis>10,000Resistant
Pichinde (PICV)New World (Surrogate)Not human pathogenicMutant-dependentVariable (See Table 1)

Table 3: Potential SAR Optimization Strategies for ST-193 Analogs

SAR GoalStructural Modification ApproachPotential ImpactChallenge
Overcome ResistanceIntroduce flexible linkers near core; Target conserved residues near binding pocketMaintain potency against mutants (e.g., V431M, V435M); Broaden spectrumPotential loss of base potency; Increased molecular complexity
Improve SolubilityIntroduce ionizable groups (e.g., amines); Replace lipophilic groups with polar bioisosteresEnhance formulation options; Improve oral bioavailability; Reduce plasma protein bindingRisk of reduced membrane permeability or target binding affinity
Reduce Metabolic LabilityBlock metabolic soft spots (e.g., methyl substitution); Introduce deuterium; Modify heterocyclesIncrease plasma half-life; Reduce dosing frequencyPotential impact on off-target interactions; Synthetic complexity
Enhance CNS Penetration (If needed)Reduce molecular weight/polar surface area; Moderate logPPotential treatment of arenaviral encephalitisBalancing penetration with desired peripheral distribution; Risk of CNS toxicity

Properties

Product Name

ST-193

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3

InChI Key

JPSZEXYTKSIPDW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC

Synonyms

ST-193

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.